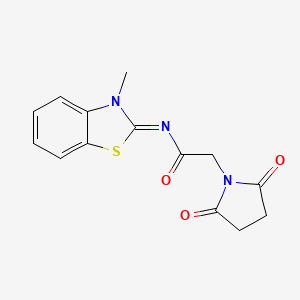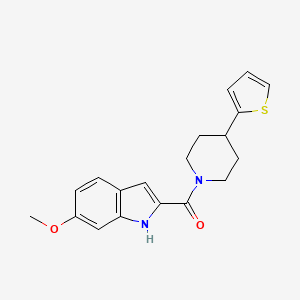
(6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole ring is substituted at the 6-position with a methoxy group and at the 2-position with a piperidinylmethanone group, which in turn is substituted with a thiophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic and contributes to the stability of the molecule. The methoxy group at the 6-position and the piperidinylmethanone group at the 2-position of the indole ring add further complexity to the molecule .Aplicaciones Científicas De Investigación
Structural and Activity Analysis
Vibrational and Electronic Properties Study : A combined experimental and theoretical study on vibrational and electronic properties of a bis-indolic derivative, which can serve as a precursor to various melatonin receptor ligands, demonstrates the importance of spectroscopic profiles in understanding the energetic and structural characteristics of complex molecules (Al-Wabli et al., 2017). This approach could be applicable to the analysis of "(6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone" to uncover its physicochemical properties and potential receptor interactions.
Synthetic Methods and Characterization
Synthesis and Characterization of Novel Compounds : Research on the synthesis and characterization of novel compounds provides a framework for the development of new chemical entities with potential biological or pharmacological activities. For example, the synthesis of β-carboline derivatives and their evaluation for anti-HIV activity showcases the process of creating and assessing new molecules for specific therapeutic purposes (Ashok et al., 2015). This methodology could be adapted for synthesizing and evaluating "(6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone" for various applications.
Computational and Docking Studies
DFT and Docking Studies : Computational studies, such as density functional theory (DFT) calculations and molecular docking, provide insights into the molecular structure, stability, and potential biological interactions of compounds. The synthesis, spectral characterization, DFT, and docking studies of thiazolyl and thiophene derivatives to explore their antibacterial activity illustrate how computational chemistry can predict and rationalize the bioactivity of new compounds (Shahana & Yardily, 2020). Similar approaches could be employed to investigate the bioactive potential of "(6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone".
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the wide range of biological activities exhibited by indole derivatives, this compound could have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-15-5-4-14-11-17(20-16(14)12-15)19(22)21-8-6-13(7-9-21)18-3-2-10-24-18/h2-5,10-13,20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJYQXDIJQIFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B2801534.png)
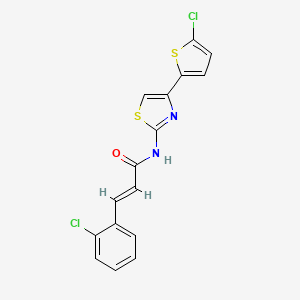
![9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2801539.png)
![1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2801540.png)
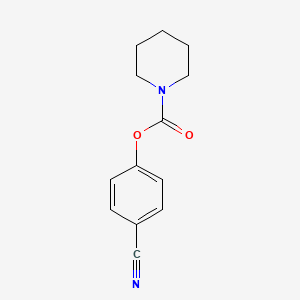
![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2801542.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide](/img/structure/B2801543.png)

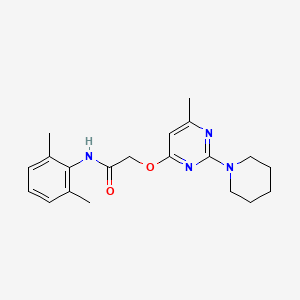
![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2801550.png)

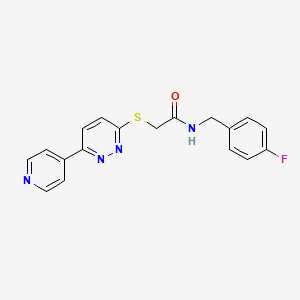
![6-But-3-ynyl-6-azaspiro[3.5]nonane](/img/structure/B2801554.png)
